N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide
Description
N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazothiazole ring with a piperazine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S2/c23-15(19-9-12-10-22-5-7-26-17(22)20-12)8-14-16(24)18-3-4-21(14)11-13-2-1-6-25-13/h1-2,6,10,14H,3-5,7-9,11H2,(H,18,24)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPAAAYUHLSNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC2=CN3CCSC3=N2)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazothiazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine derivative is introduced.
Final Coupling: The final step involves coupling the imidazothiazole and piperazine intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Like sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Research: To study its effects on cellular processes and pathways.
Industrial Applications: In the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[3-oxo-1-(phenylmethyl)piperazin-2-yl]acetamide
- N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[3-oxo-1-(benzyl)piperazin-2-yl]acetamide
Uniqueness
N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide stands out due to its unique combination of an imidazothiazole ring and a thiophene-substituted piperazine moiety. This structural uniqueness may confer distinct biological activities and chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
